molecular formula C22H20ClNO6 B11277895 1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11277895
M. Wt: 429.8 g/mol
InChI Key: WFTPHNSOZDSGBG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridines This compound is characterized by the presence of a chlorophenyl group and a trimethoxyphenyl group attached to a dihydrofuro[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and furan derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furo[3,4-b]pyridine core with a chlorophenyl group using reagents like chlorobenzene and a suitable catalyst.

    Introduction of the trimethoxyphenyl group: This step involves the substitution of another hydrogen atom on the furo[3,4-b]pyridine core with a trimethoxyphenyl group using reagents like trimethoxybenzene and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group using reagents like halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Inhibiting enzymes: The compound may inhibit the activity of specific enzymes involved in various biochemical processes.

    Modulating gene expression: The compound may modulate the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydroisoquinoline-2,5(1H,3H)-dione: Similar structure but with an isoquinoline core instead of a furo[3,4-b]pyridine core.

    1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydroquinoline-2,5(1H,3H)-dione: Similar structure but with a quinoline core instead of a furo[3,4-b]pyridine core.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H20ClNO6

Molecular Weight

429.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C22H20ClNO6/c1-27-17-10-19(29-3)18(28-2)8-14(17)15-9-20(25)24(13-6-4-5-12(23)7-13)16-11-30-22(26)21(15)16/h4-8,10,15H,9,11H2,1-3H3

InChI Key

WFTPHNSOZDSGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)Cl)OC)OC

Origin of Product

United States

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